molecular formula C17H17FN2O2 B349833 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide CAS No. 1060227-73-7

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide

Cat. No. B349833
CAS RN: 1060227-73-7
M. Wt: 300.33g/mol
InChI Key: LBTSLDVITIPLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

Scientific Research Applications

Analysis of Spin-Spin Couplings

2-Fluorobenzamide and its N-methyl derivative exhibit spin-spin couplings between aromatic fluorine and nitrogen and carbon of the amide group. These couplings are influenced by intramolecular hydrogen bonds and solvent polarity. Such properties are crucial in the study of molecular interactions and electronic communication within compounds (Rae et al., 1993).

Development of Fluorescent Molecular Probes

Compounds with dimethylamino groups show strong solvent-dependent fluorescence, correlated with solvent polarity parameters. This quality is significant for creating sensitive fluorescent molecular probes, aiding in the study of various biological events and processes (Diwu et al., 1997).

Photophysical Characteristics and Charge Transfer

The study of photophysical characteristics and intramolecular charge transfer in compounds like DPF, which include dimethylamino phenyl groups, offers insights into their potential applications in organic photoemitting diodes. This is crucial for the development of advanced photonic and electronic materials (Pannipara et al., 2015).

Anion Sensors and Intramolecular Charge Transfer

N-(p-dimethylaminobenzamido)thioureas serve as anion sensors, demonstrating dual fluorescence in polar solvents. Their sensitivity to anions is vital for understanding electronic communication and conformation changes in sensor molecules, contributing to the field of sensor technology and material science (Wu et al., 2006).

Application in Alzheimer's Disease Research

Fluorinated derivatives of dimethylamino compounds, like [18F]FDDNP, are used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application provides a non-invasive method for monitoring disease progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)11-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSLDVITIPLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide

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